acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol
Description
The compound acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol is a multifunctional entity comprising:
- Acetonitrile: A polar aprotic solvent widely used in organic synthesis .
- Titanium complexes are common in asymmetric catalysis.
- Oxazolidin-methanol core: A chiral scaffold with dinaphthalen-1-yl groups, suggesting applications in stereoselective synthesis. The dinaphthyl substituents provide steric bulk and π-π interaction capabilities, enhancing enantioselectivity in catalytic processes.
Below, we compare it to analogous compounds in terms of structure, synthesis, and physicochemical properties.
Properties
IUPAC Name |
acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H39NO3.C2H3N.2ClH.Ti/c1-45(2)48-43(46(49,39-27-11-19-31-15-3-7-23-35(31)39)40-28-12-20-32-16-4-8-24-36(32)40)44(51-45)47(50,41-29-13-21-33-17-5-9-25-37(33)41)42-30-14-22-34-18-6-10-26-38(34)42;1-2-3;;;/h3-30,43-44,48-50H,1-2H3;1H3;2*1H;/q;;;;+2/p-2/t43-,44-;;;;/m1..../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINAMCRSRUMNBX-VCYTWFGNSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#N.CC1(NC(C(O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#N.CC1(N[C@H]([C@@H](O1)C(C2=CC=CC3=CC=CC=C32)(C4=CC=CC5=CC=CC=C54)O)C(C6=CC=CC7=CC=CC=C76)(C8=CC=CC9=CC=CC=C98)O)C.Cl[Ti]Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H42Cl2N2O3Ti | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
825.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol involves several steps:
Formation of the oxazolidinone derivative: This step typically involves the reaction of a suitable amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring.
Introduction of the naphthalene groups: The naphthalene rings are introduced through Friedel-Crafts alkylation or acylation reactions.
Coordination with titanium: The dichlorotitanium moiety is introduced by reacting the oxazolidinone derivative with a titanium chloride source, such as titanium tetrachloride, under controlled conditions.
Final assembly: The final compound is assembled by coordinating acetonitrile to the titanium center, resulting in the formation of the desired complex.
Chemical Reactions Analysis
Acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol undergoes various chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene rings, leading to the formation of naphthoquinones.
Reduction: Reduction reactions can target the titanium center, potentially converting dichlorotitanium to lower oxidation states.
Substitution: The acetonitrile ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.
Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water or moisture, leading to the breakdown of the titanium coordination complex.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol has several scientific research applications:
Catalysis: The compound’s titanium center makes it a potential catalyst for various organic transformations, including polymerization and oxidation reactions.
Materials Science: Its unique structure allows it to be used in the development of advanced materials with specific electronic or optical properties.
Medicinal Chemistry: The compound’s chiral nature and potential biological activity make it a candidate for drug development and pharmaceutical research.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of titanium complexes and their interactions with organic ligands.
Mechanism of Action
The mechanism by which acetonitrile;dichlorotitanium;[(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol exerts its effects involves several molecular targets and pathways:
Coordination to substrates: The titanium center coordinates to various substrates, facilitating their activation and subsequent reaction.
Electron transfer: The compound can participate in electron transfer processes, particularly in oxidation-reduction reactions.
Chiral induction: The chiral oxazolidinone moiety can induce chirality in reactions, leading to the formation of enantiomerically pure products.
Comparison with Similar Compounds
Acetonitrile Derivatives
Acetonitrile (MeCN) is frequently used as a solvent or precursor in nitrile-containing compounds. Key comparisons include:
Key Insight : The target compound’s acetonitrile moiety likely acts as a solvent or ligand, contrasting with derivatives where nitrile groups are integral to the core structure .
Titanium-Containing Complexes
While direct analogs of dichlorotitanium are absent in the evidence, titanium(IV) chloride (TiCl₄) is a benchmark Lewis acid. Comparisons include:
Key Insight: Titanium complexes typically enhance electrophilicity in substrates. The dinaphthyl-oxazolidinone ligand in the target compound may modulate Ti(IV)’s reactivity compared to simpler TiCl₄ systems.
Chiral Oxazolidinone Derivatives
The oxazolidinone core is a hallmark of chiral auxiliaries (e.g., Evans auxiliaries). Comparisons include:
Key Insight: The dinaphthyl groups in the target compound likely improve enantioselectivity in catalysis compared to simpler oxazolidinones .
Physicochemical Properties
Key Insight : The target compound’s high molecular weight and steric bulk suggest lower solubility in polar solvents compared to smaller analogs.
Biological Activity
The compound acetonitrile; dichlorotitanium; [(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol is a complex organometallic compound that has garnered attention due to its potential biological activities. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure
The structure of the compound can be broken down as follows:
- Acetonitrile : A nitrile compound that serves as a solvent and ligand.
- Dichlorotitanium : A titanium complex that may influence the reactivity and biological properties of the compound.
- [(4R,5R)-5-[Hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl] : A chiral oxazolidine moiety that is significant for biological activity.
- Dinaphthalen-1-ylmethanol : A phenolic component that may contribute to the compound's interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds containing oxazolidine and titanium complexes exhibit notable anticancer activities. For instance, related oxazolidine derivatives have shown effectiveness against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
In a study examining similar oxazolidine derivatives, compounds were screened against colon carcinoma (HCT-116) and human breast cancer (T47D) cell lines. The most active compounds demonstrated IC50 values ranging from 6.2 μM to 43.4 μM against these cancer cells, indicating significant potential for therapeutic applications .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties due to the presence of hydroxyl and aromatic groups. Studies on related compounds have shown promising results against various bacterial strains.
Research Findings:
A series of substituted oxazolidines were evaluated for their antibacterial activity. Compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .
The biological activity of acetonitrile; dichlorotitanium; [(4R,5R)-5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol may involve multiple mechanisms:
- Metal Complex Formation : The dichlorotitanium component can form complexes with biomolecules, potentially altering their function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Inhibition of Key Enzymes : The presence of hydroxyl groups may facilitate interactions with enzymes involved in cancer progression or microbial growth.
Data Tables
Q & A
Q. What solvents are optimal for synthesizing this compound, and how do they influence reaction kinetics?
Acetonitrile is frequently used due to its polar aprotic nature, which stabilizes intermediates and enhances reaction rates. For example, anhydrous acetonitrile facilitates nucleophilic substitutions in the presence of potassium carbonate, as seen in multi-step syntheses of structurally related naphthalene derivatives . Dichloromethane or acetone may also be employed for specific steps requiring lower polarity or controlled solvation . Solvent selection should prioritize compatibility with titanium dichloride, which is moisture-sensitive, necessitating anhydrous conditions .
Q. How can researchers monitor reaction progress and purity during synthesis?
Thin-layer chromatography (TLC) with UV visualization is effective for tracking intermediates, while high-performance liquid chromatography (HPLC) is recommended for final product purity assessment. For example, acetonitrile-based mobile phases (e.g., 80:20 methanol:acetonitrile) improve resolution for aromatic or heterocyclic compounds . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical for structural confirmation, particularly for distinguishing diastereomers in the oxazolidin-4-yl moiety .
Q. What purification strategies are suitable for isolating the target compound from by-products?
Column chromatography using silica gel with gradient elution (e.g., hexane:ethyl acetate) is standard. For persistent impurities, recrystallization from acetonitrile or dichloromethane/hexane mixtures can enhance purity . Advanced techniques like preparative HPLC with acetonitrile-water gradients may resolve stereochemical by-products .
Advanced Research Questions
Q. How can experimental design (DoE) optimize yield and minimize side reactions?
Bayesian optimization or heuristic algorithms are superior to one-variable-at-a-time approaches. For example, varying temperature, catalyst loading (e.g., dichlorotitanium), and solvent ratios systematically can identify Pareto-optimal conditions. Statistical models (e.g., response surface methodology) are critical for multi-parameter systems, as demonstrated in flow-chemistry syntheses of diazomethane derivatives .
Q. What analytical methods resolve stereochemical conflicts in the oxazolidin-4-yl and dinaphthalenyl groups?
Chiral HPLC with cellulose-based columns and acetonitrile/isopropanol mobile phases can separate enantiomers. X-ray crystallography is definitive for absolute configuration determination, especially for the (4R,5R) oxazolidine center. Circular dichroism (CD) spectroscopy may corroborate results by comparing experimental spectra with computational predictions .
Q. How should researchers address contradictory spectral data (e.g., NMR splitting patterns vs. computational models)?
Dynamic NMR (DNMR) experiments at variable temperatures can reveal conformational exchange in the dinaphthalenylmethanol group. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate expected splitting patterns, helping reconcile discrepancies. Cross-validation with 2D NMR (COSY, NOESY) is essential for assigning proton environments .
Q. What strategies mitigate by-product formation during titanium-mediated coupling steps?
Strict control of moisture and oxygen via Schlenk techniques is vital. Catalytic additives (e.g., 1-methylimidazole) in acetonitrile reduce titanium chloride aggregation, improving reaction homogeneity . Quenching with aqueous sodium bicarbonate followed by acetonitrile extraction minimizes residual titanium species .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
